molecular formula C8H8ClN B15221880 2-Chloro-4-ethenyl-5-methylpyridine

2-Chloro-4-ethenyl-5-methylpyridine

Cat. No.: B15221880
M. Wt: 153.61 g/mol
InChI Key: QTYNFLPACSTYJM-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a vinyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2-Chloro-5-methyl-4-vinylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with acetylene in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Another method involves the use of 2-chloro-5-methylpyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent, such as tetrahydrofuran. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.

Chemical Reactions Analysis

2-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction of 2-Chloro-5-methyl-4-vinylpyridine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding reduced pyridine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide. The major products formed from these reactions depend on the nature of the substituent introduced.

Scientific Research Applications

2-Chloro-5-methyl-4-vinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: 2-Chloro-5-methyl-4-vinylpyridine is used in the synthesis of potential therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its role as a precursor in the development of new drugs highlights its importance in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins. Its reactivity and stability make it suitable for use in industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thereby reducing its catalytic activity. Additionally, the compound can interact with receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

2-Chloro-5-methyl-4-vinylpyridine can be compared with other similar compounds, such as:

    2-Chloro-5-methylpyridine: This compound lacks the vinyl group present in 2-Chloro-5-methyl-4-vinylpyridine. The absence of the vinyl group affects its reactivity and applications in organic synthesis.

    2-Chloro-4-methyl-5-vinylpyridine: This compound has a similar structure but with the positions of the methyl and vinyl groups interchanged. The difference in the position of the substituents can lead to variations in the chemical and biological properties of the compound.

    2-Chloro-5-methyl-4-ethynylpyridine: This compound contains an ethynyl group instead of a vinyl group. The presence of the ethynyl group can influence the compound’s reactivity and its applications in different fields.

The uniqueness of 2-Chloro-5-methyl-4-vinylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-4-ethenyl-5-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3

InChI Key

QTYNFLPACSTYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=C)Cl

Origin of Product

United States

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